molecular formula C22H22N4O4S B2678816 N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide CAS No. 952998-34-4

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide

Cat. No.: B2678816
CAS No.: 952998-34-4
M. Wt: 438.5
InChI Key: QMHWLIDFLFARMQ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[1,2-b]pyridazine moiety, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free approach . This method is advantageous due to its high yield, simplicity, and environmental friendliness.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as kinases. It can inhibit the activity of enzymes like c-Met and Pim-1, which are involved in cell proliferation and survival pathways . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide stands out due to its specific substitution pattern and the presence of both methoxy and sulfonamide groups, which may enhance its biological activity and specificity compared to other similar compounds.

Properties

IUPAC Name

N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14-9-15(2)11-17(10-14)31(27,28)25-18-12-16(5-6-20(18)29-3)19-13-26-21(23-19)7-8-22(24-26)30-4/h5-13,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHWLIDFLFARMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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